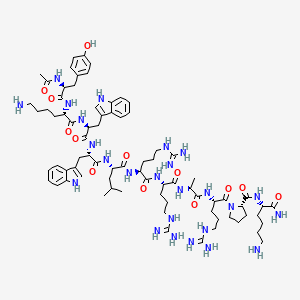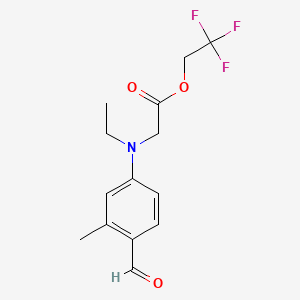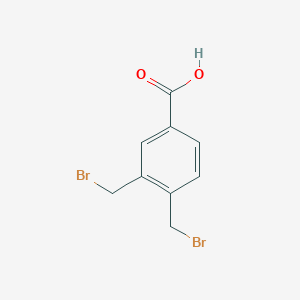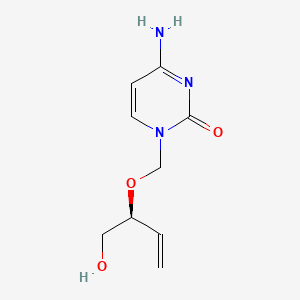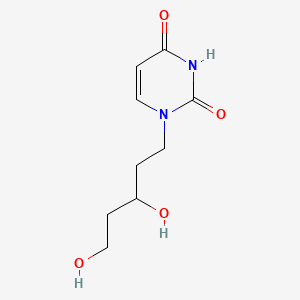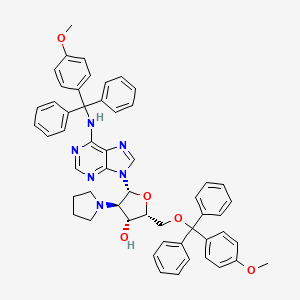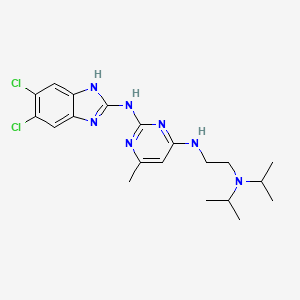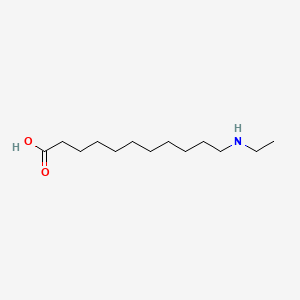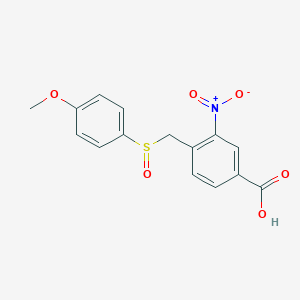![molecular formula C11H14N2O3 B15195423 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide CAS No. 26750-00-5](/img/structure/B15195423.png)
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dioxo-4-azatricyclo[52102,6]decan-4-yl)acetamide is a complex organic compound belonging to the norbornene series This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione with acetic acid derivatives . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications.
Applications De Recherche Scientifique
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
4-Isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione: Precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Propriétés
Numéro CAS |
26750-00-5 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c12-7(14)4-13-10(15)8-5-1-2-6(3-5)9(8)11(13)16/h5-6,8-9H,1-4H2,(H2,12,14) |
Clé InChI |
GZBJCOGNIGJVJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


